molecular formula C8H7ClO3 B13968251 3-Chloro-5-hydroxy-4-methylbenzoic acid

3-Chloro-5-hydroxy-4-methylbenzoic acid

Cat. No.: B13968251
M. Wt: 186.59 g/mol
InChI Key: JFCNJJBZBCOHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-hydroxy-4-methylbenzoic acid: is an organic compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-hydroxy-4-methylbenzoic acid typically involves the chlorination of 4-methylbenzoic acid followed by hydroxylation. One common method involves the use of chlorine gas in the presence of a catalyst to introduce the chlorine atom at the desired position on the benzene ring. The hydroxyl group can then be introduced through a hydroxylation reaction using reagents such as sodium hydroxide or hydrogen peroxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes reaction optimization to ensure high yield and purity, as well as scaling up the reaction conditions to accommodate industrial requirements. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Chloro-5-hydroxy-4-methylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also used in the development of biochemical assays to study enzyme activity and metabolic pathways .

Medicine: The compound is investigated for its potential use in the development of anti-inflammatory and anticancer drugs. Its unique structure allows it to interact with specific molecular targets, making it a valuable candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of polymers and resins . It is also employed as a corrosion inhibitor and in the formulation of specialty chemicals .

Comparison with Similar Compounds

Comparison: 3-Chloro-5-hydroxy-4-methylbenzoic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specificity in biological interactions. Compared to its analogs, this compound exhibits enhanced antimicrobial and anticancer activities, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

3-chloro-5-hydroxy-4-methylbenzoic acid

InChI

InChI=1S/C8H7ClO3/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12)

InChI Key

JFCNJJBZBCOHNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.